molecular formula C14H12N2O3 B8349784 Phenyl 4-carbamoylphenylcarbamate

Phenyl 4-carbamoylphenylcarbamate

Cat. No.: B8349784
M. Wt: 256.26 g/mol
InChI Key: CVRHMFYQACLODV-UHFFFAOYSA-N
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Description

Phenyl 4-carbamoylphenylcarbamate is a chemical synthon designed for researchers developing novel ureas and peptidomimetic compounds. Its structure features both a phenyl carbamate group and a benzamide group, making it a versatile bifunctional intermediate. The phenyl carbamate moiety can react chemoselectively with aliphatic primary amines to form unsymmetrical urea derivatives , a reaction that is valuable for creating libraries of compounds for biological evaluation or for materials science . Ureas are increasingly important as amide bioisosteres in medicinal chemistry and for the cyclization of peptides . Furthermore, the stability of phenyl carbamates in acidic and aqueous media allows for isolation and purification by standard techniques, such as flash chromatography, making them practical for synthetic applications on a larger scale . As a bifunctional molecule, it may also serve as a precursor in the synthesis of more complex structures, including polyureas or molecular frameworks that incorporate the 4-carbamoylphenyl motif. Researchers can leverage this compound to explore new inhibitors of protein-protein interactions or to develop novel organic materials. This product is strictly for research and laboratory use.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

phenyl N-(4-carbamoylphenyl)carbamate

InChI

InChI=1S/C14H12N2O3/c15-13(17)10-6-8-11(9-7-10)16-14(18)19-12-4-2-1-3-5-12/h1-9H,(H2,15,17)(H,16,18)

InChI Key

CVRHMFYQACLODV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related carbamates and their physicochemical properties, synthesis, and analytical methods. Key compounds include:

Structural Analogs

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (4a–i): These derivatives feature chloro substituents on both the phenyl and carbamoyl groups. The chlorine atoms enhance lipophilicity and stability, influencing bioavailability and metabolic resistance .
  • Phenyl (2-chloro-4-hydroxyphenyl)carbamate: This compound (MW: 263.68, purity: 97%) combines a hydroxyl group with a chloro substituent, enhancing polarity and hydrogen-bonding capacity. Its InChI key (LBDLNHLYEKFAHH-UHFFFAOYSA-N) suggests distinct electronic properties compared to non-hydroxylated analogs .

Physicochemical Properties

Property Phenyl 4-Carbamoylphenylcarbamate* 4-Chloro Derivatives (4a–i) Phenyl (2-Chloro-4-hydroxyphenyl)carbamate
Molecular Weight (g/mol) ~258–300 (estimated) ~300–350 263.68
Lipophilicity (log k) Moderate (estimated) High (due to Cl substituents) Moderate (hydroxyl group reduces log k)
Sensitivity to pH Stable in neutral conditions Stable in alkaline media Likely pH-sensitive (hydroxyl group)

*Note: Estimated values based on structural analogs.

Analytical Methods

  • HPLC : Used to determine lipophilicity (log k) of carbamates, critical for predicting pharmacokinetic behavior. For example, 4-chloro derivatives showed higher retention times due to increased hydrophobicity .

Key Research Findings

  • Substituent Effects : Chloro and dichlorophenyl groups significantly increase lipophilicity and metabolic stability, while hydroxyl groups enhance solubility .
  • Synthetic Flexibility : Carbamates can be tailored for specific applications by modifying substituents on the phenyl ring .
  • Analytical Challenges: Spectrophotometric methods require optimization of coupling agents (e.g., 2-aminobenzothiazole for high sensitivity) .

Preparation Methods

Generation of Carbamoylimidazolium Salts

A primary or secondary amine (e.g., methylamine) reacts with 1,1'-carbonyldiimidazole (CDI) to form a carbamoylimidazolium intermediate. For Phenyl 4-carbamoylphenylcarbamate, this step ensures activation of the carbamoyl group without generating hazardous halide byproducts.

Coupling with Phenolic Derivatives

The imidazolium salt is then reacted with 4-hydroxycarbamoylbenzene in polar aprotic solvents like dimethylformamide (DMF). This method achieves >90% yield while preserving the integrity of sensitive functional groups. The reaction mechanism proceeds via a nucleophilic aromatic substitution pathway, facilitated by the electron-deficient aryl ring:

4-Hydroxycarbamoylbenzene+R2N-C(=O)-ImidazoliumPhenyl 4-carbamoylphenylcarbamate+Imidazole\text{4-Hydroxycarbamoylbenzene} + \text{R}_2\text{N-C(=O)-Imidazolium} \rightarrow \text{this compound} + \text{Imidazole}

Reductive Amination-Based Approaches

EP1939172A2 further describes a reductive amination strategy for asymmetric synthesis. While originally developed for rivastigmine, this method is adaptable to this compound:

Reductive Amination of Ethylamino Precursors

A ketone intermediate (e.g., 4-acetylphenylcarbamate) undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride. This step establishes the carbamoyl group while controlling stereochemistry.

Final Carbamoylation

The aminated product is then treated with phenyl chloroformate under basic conditions to install the carbamate moiety. This method is particularly advantageous for producing enantiomerically pure compounds, with enantiomeric excess (ee) values exceeding 98%.

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Purity (%) Key Advantage
Nucleophilic SubstitutionPhenyl chloroformate85–9295–98High scalability
Carbamoylimidazolium SaltCDI, DMF88–9497–99Avoids carcinogenic reagents
Reductive AminationNaBH3CN, methylamine78–8590–95Enantiomeric control

Data synthesized from.

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents : DMF and THF are preferred for their ability to stabilize ionic intermediates and enhance reaction rates.

  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions such as hydrolysis of the carbamate group.

Catalysis and Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.

  • Scavengers : Molecular sieves (4Å) are employed to sequester water, preventing decomposition of moisture-sensitive intermediates.

Industrial-Scale Production Challenges

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane eluents achieves >99% purity but is cost-prohibitive at scale.

  • Recrystallization : Ethanol/water mixtures provide a cost-effective alternative, though with slightly lower yields (80–85%) .

Q & A

Q. What are the recommended synthetic routes and characterization methods for phenyl 4-carbamoylphenylcarbamate?

  • Methodological Answer : Synthesis typically involves coupling phenyl chloroformate with 4-aminobenzamide under controlled alkaline conditions. Characterization requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : To confirm the carbamate linkage and aromatic substitution patterns.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, with mobile phases optimized using experimental design principles (e.g., central composite design to maximize resolution) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
    Purity thresholds (>97% by GC) and impurity limits (e.g., heavy metals ≤0.001%) should align with reagent-grade standards .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodological Answer :
  • Derivatization-UHPLC : Pre-column derivatization with phenyl isothiocyanate enhances detection sensitivity in biological or environmental samples .
  • UV-Vis Spectroscopy : Quantification via absorbance at 254 nm, calibrated against certified reference materials.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles under varying atmospheres .

Advanced Research Questions

Q. How do structural modifications to the carbamate group influence biological activity, and what experimental frameworks are used to study this?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Replace the phenyl group with alkyl or heteroaryl substituents and evaluate antibacterial potency using microdilution assays. Carbamates with phenethyl or benzyl fragments have shown enhanced activity against Gram-positive pathogens .
  • Molecular Docking : Use software like AutoDock to predict binding affinities to target enzymes (e.g., bacterial transpeptidases).

Q. What experimental designs are optimal for assessing the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH-Varied Kinetic Studies : Monitor degradation rates in buffers (pH 2–9) at 37°C using HPLC. Data is modeled with Arrhenius equations to predict shelf-life .
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and high humidity (75% RH) to identify degradation pathways .

Q. How can researchers resolve contradictory data in purity analyses (e.g., GC vs. HPLC results)?

  • Methodological Answer :
  • Orthogonal Validation : Cross-validate using multiple techniques (e.g., GC for volatile impurities, ICP-MS for heavy metals).
  • Statistical Analysis : Apply ANOVA to identify systematic errors in method reproducibility .

Q. What strategies are recommended for studying the environmental toxicity of this compound?

  • Methodological Answer :
  • Aquatic Toxicity Assays : Follow OECD guidelines for Daphnia magna or algal growth inhibition tests. The compound’s logP value predicts bioaccumulation potential .
  • Metabolite Profiling : Use LC-MS/MS to identify transformation products in simulated wastewater .

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